Regioisomeric Differentiation: 5-Methyl vs. 4-Methyl Substitution Defines Distinct Chemical Space
The target compound (CAS 392236-95-2) is the 5-methyl regioisomer within the triphenyl-thiazol-2-imine series, with the methyl group at position C5 adjacent to the ring sulfur. The closest commercially catalogued regioisomer is (4-methyl-N,3,5-triphenyl-1,3-thiazol-2-imine, CAS 402721-97-5), which bears the methyl group at position C4 adjacent to the C4-phenyl ring . Both compounds share identical molecular formula (C₂₂H₁₈N₂S) and molecular weight (342.5 g/mol) but differ in the connectivity of the methyl substituent, making them constitutional isomers. The 5-methyl placement positions the electron-donating methyl group in direct conjugation with the endocyclic N3–C2–S system, which is absent in the 4-methyl isomer where the methyl is orthogonal to the imine pharmacophore . This regioisomeric distinction is pharmacologically relevant: within the PDE7 inhibitor patent family (EP 1348433 A1), the substituent R₂ (corresponding to the methyl position in the target compound) is defined as a critical variable, and the nature of this substituent directly determines the compound's fit within the PDE7 catalytic pocket [1]. No published head-to-head PDE7 IC₅₀ comparison between these two specific regioisomers was identified in the available literature.
| Evidence Dimension | Regioisomeric methyl substitution position on thiazole core |
|---|---|
| Target Compound Data | Methyl at C5 (adjacent to ring sulfur); CAS 392236-95-2; InChI Key: DDVTXHVVPAVDGQ-GHVJWSGMSA-N; SMILES: CC1=C(N(C(=NC2=CC=CC=C2)S1)C3=CC=CC=C3)C4=CC=CC=C4 |
| Comparator Or Baseline | Methyl at C4 (adjacent to C4-phenyl); CAS 402721-97-5; IUPAC: 4-methyl-N,3,5-triphenyl-1,3-thiazol-2-imine; identical MW 342.5 |
| Quantified Difference | Constitutional isomerism (identical formula, different connectivity); methyl position shift from C4 to C5 alters electron distribution and steric presentation at the imine pharmacophore. Quantitative PDE7 IC₅₀ differential data unavailable for these specific compounds. |
| Conditions | Structural comparison based on IUPAC nomenclature, InChI, and SMILES from vendor databases (ChemSrc, Santa Cruz Biotechnology). |
Why This Matters
For procurement decisions in medicinal chemistry or PDE7 inhibitor programs, the 5-methyl regioisomer represents a distinct chemical entity that cannot be substituted by the 4-methyl analog without altering the structure-activity profile; researchers must verify which regioisomer their synthetic or screening protocol requires.
- [1] Vergne, F. et al. Thiazol-2-yl-imine compounds as PDE-7 inhibitors. EP 1348433 A1, 2003. Formula (I) defines R₂ as a critical substituent (including alkyl, aryl); patent teaches IC₅₀ <1 µM for claimed compounds against PDE7. View Source
